4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Description

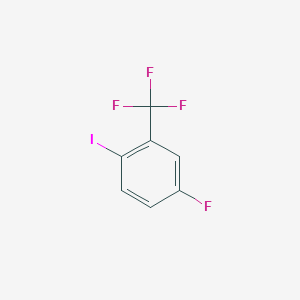

Structure

2D Structure

Propriétés

IUPAC Name |

4-fluoro-1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFPMXMCSCGJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660018 | |

| Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41860-65-5 | |

| Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Selection

- 1-Fluoro-4-iodobenzene serves as a common precursor due to its availability and reactivity profile, facilitating subsequent substitution reactions.

- Alternatively, 4-fluoro-1-iodobenzene can be directly synthesized via electrophilic aromatic substitution on fluorinated aromatic compounds.

Trifluoromethylation Techniques

Research indicates that trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethylating agents in the presence of catalysts or radical initiators.

- Radical-based methods employing dipotassium peroxodisulfate with sodium carbonate and silver carbonate in acetonitrile at 120°C for 10 hours have demonstrated effective trifluoromethylation of aromatic iodides.

Halogenation and Iodination

Reaction Conditions and Yields

| Method Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Dipotassium peroxodisulfate, silver carbonate | Acetonitrile, 120°C, 10h | Up to 85% (industrial scale) | Radical mechanism, scalable |

| Iodination | Iodine, silver salts | Room to moderate temperature | 70-80% | Selectivity for aromatic iodide |

Research findings suggest that the trifluoromethylation step is critical for introducing the trifluoromethyl group efficiently, with radical initiators facilitating high yields under mild conditions.

Synthesis from 1-Fluoro-4-iodobenzene and Trifluoroacetic Acid

According to recent literature, a practical route involves the direct reaction of 1-fluoro-4-iodobenzene with trifluoroacetic acid derivatives under specific conditions.

-

- Use of oxidative conditions with peroxides or metal catalysts (e.g., copper or iron complexes) to promote trifluoromethylation.

- The process typically occurs at elevated temperatures (~120°C) with controlled reaction times (~10 hours).

Yields :

Sequential Multi-step Approach

A comprehensive synthesis involves:

- Step 1 : Nitration of fluorinated benzene derivatives to introduce nitro groups.

- Step 2 : Reduction of nitro groups to amines, followed by diazotization and subsequent iodination.

- Step 3 : Trifluoromethylation of the aromatic iodide using radical or nucleophilic trifluoromethylating agents.

This multi-step pathway allows for precise control over regioselectivity and functional group compatibility, leading to high yields and purity.

Research Findings and Industrial Relevance

- Radical-mediated trifluoromethylation using dipotassium peroxodisulfate and silver carbonate has been validated as an efficient, scalable method.

- Iodination can be optimized via electrophilic substitution with iodine in the presence of oxidants, ensuring selective mono-iodination.

- Reaction conditions such as temperature, solvent choice, and reagent ratios significantly influence yield and purity.

Data Summary Table

| Preparation Method | Reagents & Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Radical trifluoromethylation | Dipotassium peroxodisulfate, silver carbonate, acetonitrile, 120°C | Up to 85% | High efficiency, scalable | Requires radical initiators |

| Electrophilic iodination | Iodine, silver salts | 70-80% | Selectivity | Over-iodination risk |

| Multi-step aromatic substitution | Nitration, reduction, diazotization, trifluoromethylation | >60%, purity >98% | Precise control | Longer synthesis time |

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and regioselectivity of the reaction.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Applications De Recherche Scientifique

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine and trifluoromethyl groups. This activation facilitates electrophilic aromatic substitution and cross-coupling reactions.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Analogues

Substituent Effects on Reactivity

Iodine vs. Bromine/Azide :

- The iodine in this compound enables efficient C–I bond activation in palladium-catalyzed cross-couplings, whereas bromine (as in 4-Azido-1-bromo-2-(trifluoromethyl)benzene) requires harsher conditions .

- Azide-substituted analogues (e.g., 1-Azido-4-fluoro-2-(trifluoromethyl)benzene) are tailored for Huisgen cycloaddition but lack iodine’s versatility in aryl coupling .

Electron-Withdrawing vs. Electron-Donating Groups :

- Methoxy (-OCH₃) groups (e.g., 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene) donate electrons, reducing electrophilic substitution rates compared to the parent compound’s electron-deficient ring .

- Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, critical for drug design .

Positional Isomerism :

- 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene (CAS: 59382-39-7) demonstrates how shifting fluorine and iodine alters dipole moments and steric interactions, affecting solubility and reaction pathways .

Activité Biologique

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is an organofluorine compound notable for its unique molecular structure, which includes a benzene ring substituted with fluorine, iodine, and a trifluoromethyl group. This configuration significantly impacts its chemical properties and potential biological activities. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 290.00 g/mol . The presence of electronegative atoms like fluorine and iodine enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

Potential Biological Applications

- Medicinal Chemistry : Compounds with similar structures often exhibit significant pharmacological properties. For instance, fluorinated compounds are frequently explored for their roles as pharmaceuticals due to their ability to modulate biological activity effectively.

- Anti-inflammatory Activity : Studies have indicated that derivatives with trifluoromethyl groups can exhibit anti-inflammatory effects. For example, some compounds targeting microglial cells have shown promise in reducing neuroinflammation, which is critical in neurodegenerative diseases .

- Anticancer Properties : Fluorinated compounds have been investigated for their anticancer potential. Research indicates that certain fluorinated derivatives can inhibit cell proliferation in various cancer cell lines .

Table 1: Summary of Biological Activities of Related Compounds

The biological activity of this compound may involve several mechanisms:

- Electrophilic Interactions : The presence of electron-withdrawing groups like fluorine enhances the electrophilic nature of the compound, facilitating interactions with nucleophiles in biological systems.

- Receptor Binding : Similar compounds have shown effectiveness in binding to specific enzymes or receptors, leading to altered signaling pathways that can inhibit or promote various cellular processes.

Q & A

Q. What are reliable synthetic routes for preparing 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential halogenation and functionalization. For example, starting from a fluorinated benzene derivative, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃). The trifluoromethyl group is typically introduced via cross-coupling reactions, such as Kumada or Suzuki couplings, using a trifluoromethyl-containing organometallic reagent .

Q. How can purity and structural integrity be confirmed for this compound?

- Methodological Answer : Combine multiple analytical techniques:

- GC-MS or LC-MS : Detect impurities and confirm molecular weight (expected M⁺ = 306.0 g/mol based on C₇H₃F₄I) .

- Multinuclear NMR :

- <sup>1</sup>H NMR: Aromatic protons appear as distinct doublets due to coupling with fluorine.

- <sup>19</sup>F NMR: Separate peaks for -CF₃ (δ ≈ -60 to -65 ppm) and -F (δ ≈ -110 to -120 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially if iodine positioning is contested .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts)?

- Methodological Answer : Contradictions may arise from solvent effects, residual catalysts, or isomerization. Steps to resolve:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in -CF₃ groups) .

- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

- Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to clarify coupling patterns .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The C-I bond’s moderate strength (≈50 kcal/mol) enables selective coupling (vs. C-F or C-CF₃ bonds). Applications include:

Q. What computational methods predict the compound’s stability under varying pH or thermal conditions?

- Methodological Answer : Use density functional theory (DFT) to model:

- Thermal Decomposition : Calculate bond dissociation energies (BDEs) for C-I (weakest link) and C-CF₃ bonds .

- Acid/Base Stability : Simulate protonation states (pKa prediction via COSMO-RS) to assess susceptibility to hydrolysis .

- Validation : Compare with experimental TGA/DSC data to refine computational models .

Safety and Handling

Q. What safety protocols mitigate risks during experiments with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (UN 1325, Packing Group III) .

- Waste Disposal : Collect halogenated waste separately; neutralize iodine residues with Na₂S₂O₃ before disposal .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF during decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.